molecular formula C7H13NO B14649121 1(2H)-Pyridineethanol, 3,6-dihydro- CAS No. 54467-03-7

1(2H)-Pyridineethanol, 3,6-dihydro-

Cat. No.: B14649121
CAS No.: 54467-03-7
M. Wt: 127.18 g/mol
InChI Key: DSQFXKXMBMNHFV-UHFFFAOYSA-N
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Description

1(2H)-Pyridineethanol, 3,6-dihydro- is a heterocyclic organic compound that features a pyridine ring fused with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method allows for the formation of the heterocyclic ring structure under controlled conditions. Another method includes the use of tandem reactions and ring-closing metathesis .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of chiral phosphoric acids as bifunctional catalysts has been reported to achieve high regio-, diastereo-, and enantioselectivity in the synthesis of similar compounds . This approach is particularly useful for producing enantiomerically pure compounds on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridineethanol, 3,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, tetrahydropyridines, and oxides. These products are often intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1(2H)-Pyridineethanol, 3,6-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include those involved in metabolic processes and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(2H)-Pyridineethanol, 3,6-dihydro- is unique due to its specific combination of a pyridine ring and an ethanol group, which imparts distinct chemical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity and stability .

Properties

CAS No.

54467-03-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanol

InChI

InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h1-2,9H,3-7H2

InChI Key

DSQFXKXMBMNHFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)CCO

Origin of Product

United States

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